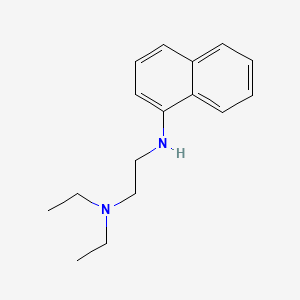

N-(1-Naphthyl)-N',N'-diethylethylenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

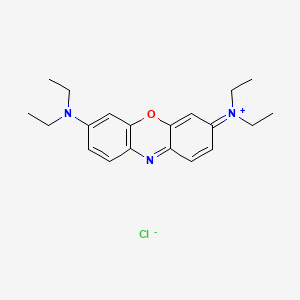

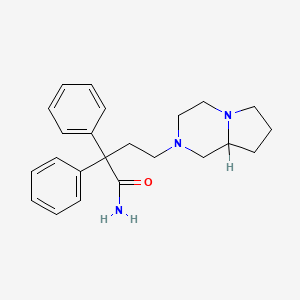

N-(1-Naphthyl)-N’,N’-diethylethylenediamine is an organic compound that is widely used in laboratory settings . It is also known as N-1-Naphthalenyl-1,2-ethanediamine dihydrochloride . This compound is used as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides . It also finds use in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

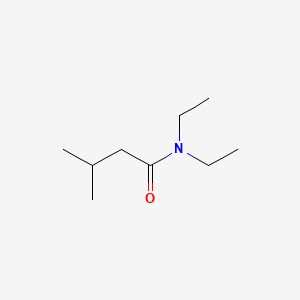

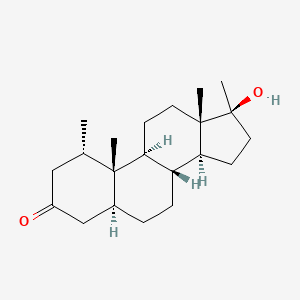

Molecular Structure Analysis

N-(1-Naphthyl)-N’,N’-diethylethylenediamine has a strong UV absorbing chromophore, hydrogen binding, and nitrate anion donors . It forms an intact molecular radical cation in the gas phase, producing no or little interfering fragment ions in the low mass region .Chemical Reactions Analysis

N-(1-Naphthyl)-N’,N’-diethylethylenediamine is involved in the Griess test, which detects the presence of nitrite ion in solution . The primary aromatic amino group is first diazotised with sodium nitrite and hydrochloric acid. The diazonium ion then reacts with N-(1-naphthyl)ethylenediamine in an azo coupling reaction, forming a pink-red azo dye .Physical and Chemical Properties Analysis

N-(1-Naphthyl)-N’,N’-diethylethylenediamine dihydrochloride is an off-white or faint brownish solid, slightly soluble in water . It has a strong UV absorbing chromophore, hydrogen binding, and nitrate anion donors .Mecanismo De Acción

The mechanism of action of N-(1-Naphthyl)-N’,N’-diethylethylenediamine is primarily through its role in the Griess test . The primary aromatic amino group is diazotised with sodium nitrite and hydrochloric acid. The resulting diazonium ion then couples with N-(1-naphthyl)ethylenediamine to form a pink-red azo dye .

Safety and Hazards

Direcciones Futuras

N-(1-Naphthyl)-N’,N’-diethylethylenediamine dihydrochloride has been employed as a matrix to analyze small molecules such as oligosaccharides, peptides, metabolites, and explosives using negative ion matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) . It provides a significant improvement in detection sensitivity and yields very few matrix-associated fragment and cluster ions interfering with MS analysis . This suggests that N-(1-Naphthyl)-N’,N’-diethylethylenediamine dihydrochloride could have promising future applications in the field of analytical chemistry .

Propiedades

IUPAC Name |

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,17H,3-4,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZRCWDZLLMPBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200376 |

Source

|

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5235-86-9 |

Source

|

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005235869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)